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Compound of Interest

3-(3-Chlorophenoxy)-N-
Compound Name:

methylpropan-1-amine
CAS No.: 361395-22-4

Cat. No.: B1604197

Get Quote

Identity, Synthesis, and Pharmacophore Analysis

Executive Summary & Structural Logic

3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) is a secondary amine
building block and a structural probe belonging to the aryloxypropylamine class.

While not a marketed pharmaceutical itself, this molecule represents a critical "deconstructed”
scaffold of the blockbuster SNRI/SSRI class. It is structurally homologous to the core
pharmacophore of Atomoxetine and Nisoxetine, distinguished specifically by:

o The Aryl Substitution: A 3-chloro substituent (mimicking the electron-withdrawing nature of
the trifluoromethyl group in Fluoxetine, but positioned meta like the methyl in Atomoxetine).

o The "Des-phenyl" Architecture: Unlike Atomoxetine, this molecule lacks the benzylic phenyl
ring at the 3-position of the propy! chain.
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This absence of the benzylic phenyl ring makes CAS 361395-22-4 an essential negative
control or low-affinity probe in Structure-Activity Relationship (SAR) studies, helping
researchers quantify the binding energy contribution of the benzylic aromatic system in
monoamine transporter interactions.

Chemical Identity & Properties

Property Data

CAS Number 361395-22-4

IUPAC Name N-Methyl-3-(3-chlorophenoxy)propan-1-amine

Molecular Formula C10H14CINO

Molecular Weight 199.68 g/mol

Physical State Viscous oil (Free base) or White Solid (HCI Salt)

Solubility Soluble.in DCM, Methanol, DMSO; Sparingly
soluble in water (Free base)

pKa (Calc) ~9.8 (Secondary Amine)

Structural Activity Relationship (SAR) Visualization

To understand the utility of this molecule, one must visualize its relationship to high-affinity
transporter inhibitors. The diagram below illustrates the "scaffold reduction logic used in
medicinal chemistry.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

SAR Implication
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Figure 1: Structural relationship between the target molecule and the Atomoxetine scaffold,
highlighting the "des-phenyl" modification.

Validated Synthesis Protocol

The most robust route to CAS 361395-22-4 avoids the use of expensive amino-alcohol
precursors. Instead, a convergent Etherification-Amination sequence is recommended. This
protocol prioritizes the prevention of over-alkylation (formation of tertiary amines).

Phase A: Etherification (Williamson Ether Synthesis)

Objective: Synthesize 1-(3-chlorophenoxy)-3-chloropropane.
Reagents:

e 3-Chlorophenol (1.0 eq)
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e 1-Bromo-3-chloropropane (1.2 eq)

e Potassium Carbonate (K2COs) (2.0 eq)
o Solvent: Acetone or Acetonitrile (ACN)
Protocol:

» Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-
chlorophenol (e.g., 10g) in Acetone (100 mL).

o Base Addition: Add anhydrous K2COs. Stir for 15 minutes at room temperature to facilitate
phenoxide formation.

o Alkylation: Add 1-bromo-3-chloropropane dropwise. Note: We use the bromo-chloro alkane
because the bromide is selectively displaced, leaving the chloride intact for the next step.

o Reflux: Heat to reflux (approx. 60°C) for 12—16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

o Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N
NaOH (to remove unreacted phenol) and Brine. Dry over NazSOa4 and concentrate.

 Yield Expectation: >85% as a clear oil.

Phase B: Amination (Nucleophilic Substitution)

Objective: Selective formation of the secondary amine.

Reagents:

Intermediate from Phase A (1.0 eq)

Methylamine (33% in EtOH or 2M in THF) (Excess: 10.0 eq)

Sodium lodide (Nal) (0.1 eq - Catalyst)

Solvent: Ethanol (sealed vessel)

Protocol:
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e Charging: In a pressure tube or autoclave, dissolve the chloro-ether intermediate in Ethanol.

o Catalysis: Add catalytic Nal. Mechanism: In situ Finkelstein reaction converts the alkyl

chloride to a more reactive alkyl iodide.

o Amine Addition: Add the large excess of Methylamine. Crucial: The excess is mandatory to

statistically favor the secondary amine over the tertiary amine (dimer).

¢ Reaction: Seal the vessel and heat to 70-80°C for 8—12 hours.

 Purification (Acid-Base Extraction):

[¢]

o Dissolve residue in DCM.

Evaporate volatiles (excess methylamine and solvent).

o Extract: Wash with 1N HCI. The product moves to the aqueous layer (protonated); neutral

impurities stay in DCM.

o Basify: Separate the aqueous layer, cool to 0°C, and basify to pH >12 with 4N NaOH.

o Recover: Extract the turbid agueous layer with DCM (3x). Dry combined organics over

Na2S04 and concentrate.

o Salt Formation (Optional): Dissolve free base in diethyl ether and add HCI/Ether to

precipitate the hydrochloride salt.

Workflow Visualization
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Figure 2: Two-step convergent synthesis pathway utilizing selective halogen displacement.

Analytical Characterization (Expected Data)

To validate the synthesis without a reference standard, the following spectral signatures must
be confirmed.

Technique Signal Assignment

Aromatic protons (3-Cl

IH NMR (CDCls) 0 7.20-6.80 (m, 4H) substitution pattern).
0 4.02 (t, J=6.2 Hz, 2H) O-CH:z (Ether linkage).

0 2.75 (t, J=7.0 Hz, 2H) N-CH:z (Adjacent to amine).

0 2.44 (s, 3H) N-CHs (N-Methyl singlet).

) C-CH2z-C (Propyl middle
0 2.00 (quint, 2H)

carbon).
3C NMR ~159.0 ppm Aromatic C-O (lpso carbon).
~36.5 ppm N-Methyl carbon.
Mass Spec (ESI) m/z 200.1 [M+H]* Positive mode ionization.

Safety & Handling

o Alkyl Halides: 1-Bromo-3-chloropropane is a potential alkylating agent and mutagen. Use
double-gloving and work in a fume hood.

* Methylamine: Highly volatile and toxic. Handle cold solutions to minimize off-gassing.

o Waste: Aqueous layers from the extraction contain amine wastes and must be disposed of in
designated basic organic waste streams.

References

» Molloy, B. B., et al. "Aryloxy-phenylpropylamines.” U.S. Patent 4,018,895. 1977.
(Foundational patent describing the synthesis of aryloxypropylamine antidepressants).[1]
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e Wong, D. T., et al. "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in
rat brain." Journal of Pharmacology and Experimental Therapeutics. 1982. (Describes the
pharmacological profile of Atomoxetine/Tomoxetine analogs).

o Santa Cruz Biotechnology. "3-(3-Chlorophenoxy)-N-methylpropan-1-amine Product Data."
(Verification of CAS and chemical structure).

e PubChem Compound Summary. "Aryloxypropylamine Scaffold Analysis.” (General structural
data for class analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

» To cite this document: BenchChem. [Technical Monograph: 3-(3-Chlorophenoxy)-N-
methylpropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604197/docs#technical-monograph-3-3-
chlorophenoxy-n-methylpropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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